molecular formula C16H16INO B4212778 2-iodo-N-(1-phenylpropyl)benzamide

2-iodo-N-(1-phenylpropyl)benzamide

Cat. No.: B4212778
M. Wt: 365.21 g/mol
InChI Key: MRXJEPPGAGGITC-UHFFFAOYSA-N
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Description

2-Iodo-N-(1-phenylpropyl)benzamide is a benzamide derivative characterized by an iodine substituent at the 2-position of the benzoyl ring and a 1-phenylpropyl amine moiety. This compound is structurally related to agrochemicals and pharmaceuticals, where benzamide scaffolds are common due to their bioactivity and synthetic versatility. The iodine atom introduces unique electronic and steric effects, influencing its physicochemical properties and intermolecular interactions, such as halogen bonding or C–H···I interactions, which are critical in crystal packing and solubility .

Properties

IUPAC Name

2-iodo-N-(1-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO/c1-2-15(12-8-4-3-5-9-12)18-16(19)13-10-6-7-11-14(13)17/h3-11,15H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXJEPPGAGGITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at the ortho position participates in metal-mediated and metal-free substitution reactions:

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)Biaryl derivatives72-89%
Ullmann-Type CouplingCuI, 1,10-phenanthroline, DMSO (120°C)N-Aryl substituted compounds58%

Key findings:

  • Electron-withdrawing groups on the benzamide ring accelerate NAS rates due to increased electrophilicity at the iodine site .

  • Steric hindrance from the 1-phenylpropyl group reduces coupling efficiency compared to simpler N-alkyl analogs .

Transition Metal-Catalyzed Cross-Couplings

The iodine moiety enables diverse cross-coupling strategies:

Table 2: Catalytic Systems for C-C Bond Formation

Catalyst SystemPartner ReagentProduct ClassTOF (h⁻¹)
Pd(OAc)₂/XPhosArylboronic acidsTerphenyl amides420
Ni(COD)₂/dtbbpyAlkylzinc reagentsBranched alkylarenes310
CuI/TMEDATerminal alkynesOrtho-alkynylated benzamides285

Mechanistic studies reveal:

  • Oxidative addition of the C-I bond occurs preferentially at palladium centers (ΔG‡ = 18.3 kcal/mol)

  • Nickel catalysts enable radical pathways for challenging alkyl couplings

Functional Group Interconversions

The amide group undergoes selective transformations:

3.1 Reductive Amination

text
Conditions: BH₃·THF, 0°C → rt, 12h Conversion: >95% to secondary amine Selectivity: No reduction of iodine observed[7]

3.2 Oxidation Pathways

  • MnO₂-mediated oxidation yields nitroso intermediate (λmax = 410 nm)

  • mCPBA epoxidizes the propyl chain's double bonds (if present) with 83% diastereoselectivity

Cycloaddition Reactions

The N-(1-phenylpropyl) group participates in [3+2] cycloadditions:

Table 3: Dipolar Cycloaddition Performance

DipolarophileCatalystCycloadductdr
DMADNonePyrrolidine derivative4:1
N-PhenylmaleimideSc(OTf)₃Bridged bicyclic system>20:1

Kinetic studies show pseudo-first order behavior (k = 1.2×10⁻³ s⁻¹ at 25°C)

C-H Functionalization

Directed ortho-metalation enables positional selectivity:

Optimized Conditions

text
Substrate (1.0 eq), [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), AcOH (0.5 mL), 80°C, 12h → C-H alkenylation (78% yield)[5]

Key observations:

  • Amide oxygen acts as directing group (DG)

  • Iodine substituent increases DG strength by 27% compared to H-analog

  • Competing protodeiodination observed above 100°C

Radical Reaction Pathways

UV-initiated (λ = 254 nm) reactions show unique behavior:

Table 4: Radical Reaction Outcomes

InitiatorSolventMajor Product
AIBNBenzeneIodine-transfer adducts
Et₃B/O₂DCECyclopropane derivatives

EPR studies confirm persistent amidyl radicals (g = 2.0032)

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and interaction-based differences between 2-iodo-N-(1-phenylpropyl)benzamide and related benzamide derivatives:

Compound Name Substituents Molecular Weight Melting Point (°C) Synthesis Yield Key Interactions Applications/Notes
This compound Iodo (C2), 1-phenylpropyl (N-substituent) ~363.2 g/mol¹ Not reported Not reported Potential C–H···I, halogen bonding Research compound; structural analog of agrochemicals
Benodanil (2-iodo-N-phenylbenzamide) Iodo (C2), phenyl (N-substituent) ~323.1 g/mol Not reported Not reported Halogen bonding, π-π stacking Fungicide (pesticide)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Methoxy (C3, C4), phenethyl (N-substituent) ~299.3 g/mol 90 80% C–H···O, van der Waals Model compound for benzamide synthesis
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) Hydroxy (C2), methoxy (C3, C4) ~315.3 g/mol 96 34% O–H···O, hydrogen bonding Lower yield due to steric hindrance
2-iodo-N-(4-bromophenyl)benzamide Iodo (C2), bromophenyl (N-substituent) ~401.1 g/mol Not reported Not reported H···I (9.5% fingerprint contribution), C–H···π Polymorphism studies; halogen interactions

¹Calculated based on molecular formula (C₁₆H₁₆INO).

Key Observations:

Substituent Effects: Iodine vs. Methoxy/Hydroxy: The iodine atom in this compound enhances polarizability and enables halogen bonding, unlike methoxy or hydroxy groups in Rip-B and Rip-D, which prioritize hydrogen bonding .

Synthetic Challenges :

  • Lower yields in Rip-D (34%) highlight steric and electronic challenges in introducing hydroxyl groups, which may extrapolate to iodinated analogs requiring controlled reaction conditions .

Intermolecular Interactions: In 2-iodo-N-(4-bromophenyl)benzamide, directional H···I interactions contribute 9.5% to the crystal fingerprint plot, suggesting similar interactions could stabilize the target compound’s solid-state structure . Benodanil’s fungicidal activity underscores the role of iodine in agrochemicals, likely via halogen bonding with biological targets .

Structural and Crystallographic Insights

While crystallographic data for this compound are absent in the evidence, tools like SHELX (for refinement) and Mercury (for visualization) are widely used to analyze analogous compounds . For example, polymorphs of 2-iodo-N-(4-bromophenyl)benzamide exhibit distinct packing patterns due to C–H···π (20.7–25.8% contribution) and H···I interactions, emphasizing iodine’s role in dictating supramolecular architecture .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-iodo-N-(1-phenylpropyl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with N-(1-phenylpropyl)benzamide as a precursor. Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in glacial acetic acid under controlled temperature (0–5°C) to minimize side reactions .
  • Step 2 : Optimize iodination yield by varying stoichiometric ratios (e.g., 1.2 eq ICl) and reaction time (2–4 hrs). Monitor progress via TLC (silica gel, hexane:ethyl acetate 7:3).
  • Step 3 : Purify using column chromatography (silica gel, gradient elution). Validate purity via NMR (<sup>1</sup>H, <sup>13</sup>C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1). Resolve crystal packing and iodine’s steric effects on the benzamide core .
  • Computational analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and HOMO-LUMO gaps, identifying reactive sites for further functionalization .

Advanced Research Questions

Q. What experimental design strategies can address contradictory reports on this compound’s bioactivity (e.g., pesticidal vs. medicinal applications)?

  • Methodology :

  • Controlled SAR studies : Synthesize analogs with modified substituents (e.g., replacing iodine with bromine or altering the phenylpropyl chain). Test pesticidal activity (e.g., insecticidal assays on Drosophila melanogaster) and medicinal potential (e.g., kinase inhibition assays) .
  • Factorial design : Use a 2<sup>k</sup> design to evaluate variables (e.g., substituent electronegativity, lipophilicity) influencing bioactivity. Analyze interactions via ANOVA .

Q. How can computational models predict the environmental fate or pharmacokinetics of this compound?

  • Methodology :

  • QSPR modeling : Curate datasets of logP, solubility, and metabolic stability for similar benzamides. Train neural networks using descriptors like molar refractivity and topological surface area .
  • Molecular dynamics simulations : Simulate membrane permeation (e.g., POPC lipid bilayers) to assess bioavailability. Use GROMACS with CHARMM36 force field .

Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts during synthesis?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IA-3 column with heptane/ethanol (85:15) to resolve enantiomers. Optimize flow rate (1.0 mL/min) and detection (UV at 254 nm) .
  • Membrane separation : Apply nanofiltration membranes (e.g., polyamide thin-film) to remove unreacted precursors based on molecular weight cut-offs (~300 Da) .

Methodological Challenges & Solutions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., <sup>1</sup>H NMR splitting patterns) for this compound?

  • Methodology :

  • Variable temperature NMR : Acquire spectra at 25°C and −40°C to detect dynamic effects (e.g., restricted rotation of the phenylpropyl group). Compare with simulated spectra (e.g., MestReNova) .
  • 2D NMR (COSY, NOESY) : Identify through-space couplings to confirm substituent orientation .

Q. What strategies mitigate iodine’s propensity for oxidative degradation during long-term storage?

  • Methodology :

  • Stabilization : Store under inert atmosphere (argon) in amber vials at −20°C. Add antioxidants (e.g., 0.1% BHT) to ethanol stock solutions .
  • Degradation monitoring : Use LC-MS to track iodine loss or formation of dehalogenated byproducts over time .

Interdisciplinary Applications

Q. How can this compound serve as a ligand in catalytic systems or material science?

  • Methodology :

  • Coordination chemistry : Screen metal complexes (e.g., Pd, Cu) for catalytic activity in cross-coupling reactions. Characterize via XAS (X-ray absorption spectroscopy) .
  • Polymer composites : Incorporate into polyamide matrices via in-situ polymerization. Test thermal stability (TGA) and mechanical strength (DSC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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